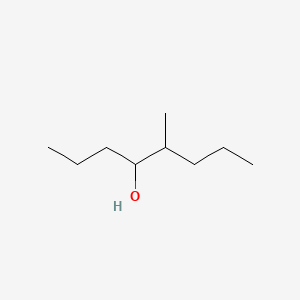

4-METHYL-5-OCTANOL

Description

Contextualization within Modern Organic Synthesis and Natural Product Chemistry

In modern organic synthesis, branched alcohols like 4-methyl-5-octanol are valuable building blocks. Their hydroxyl group can be readily transformed into other functional groups, such as ketones through oxidation or alkanes via reduction. This reactivity makes them crucial intermediates in the construction of more complex molecular architectures.

In the realm of natural products, certain branched octanols and their derivatives have been identified as components of pheromones and fragrances. atamanchemicals.comscielo.br For instance, (S)-2-methyl-4-octanol is a male-specific aggregation pheromone in the sugarcane weevil (Sphenophorus levis). scielo.br This biological activity underscores the importance of stereochemistry in these molecules.

Importance of Chiral Branched Alcohols in Chemical Research

The presence of one or more stereocenters in branched alcohols gives rise to chirality, a property of immense significance in chemical and biological systems. nih.gov Enantiomers, or non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities. nih.gov Therefore, the ability to synthesize specific stereoisomers of chiral alcohols is a major goal in asymmetric synthesis. acs.org

The development of stereoselective synthetic methods allows chemists to produce a single, desired enantiomer of a chiral alcohol, which is crucial for applications in pharmaceuticals and agrochemicals where only one enantiomer may be active or safe. nih.gov The synthesis of chiral tertiary alcohols with adjacent stereocenters, a feature present in some branched alcohols, remains a challenging yet important area of research. chinesechemsoc.org

Overview of Research Trajectories for this compound

Research on this compound has primarily focused on its synthesis and its role as a component of aggregation pheromones. google.com For example, a mixture of 4-methyl-5-nonanone (B104976) and 4-methyl-5-nonanol (B104968) (a close structural relative) is a known aggregation pheromone for the red palm weevil. google.com Synthetic routes to this compound have been explored, including the reaction of 2-bromopentane (B28208) with butyraldehyde (B50154). chemicalbook.com

Current Research Gaps and Future Directions in this compound Studies

While some synthetic methods for this compound have been reported, there is a need for more efficient and stereoselective routes to access its different stereoisomers. chinesechemsoc.orgchemicalbook.com The biological significance of this compound itself is not as extensively studied as some of its isomers and related compounds. Future research could focus on elucidating its specific biological roles, including its potential as a pheromone or signaling molecule in other insect species. Further investigation into its physical and chemical properties, such as its octanol-water partition coefficient, could also provide valuable data for environmental and toxicological studies. researchgate.net

Chemical and Physical Properties of this compound

The chemical and physical properties of this compound are dictated by its molecular structure, which includes a nine-carbon chain with a hydroxyl group and a methyl branch. nih.gov

| Property | Value |

| Molecular Formula | C9H20O |

| Molecular Weight | 144.25 g/mol nih.gov |

| IUPAC Name | 5-methyloctan-4-ol nih.gov |

| CAS Number | 59734-23-5 nih.gov |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Data not widely available |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents. |

Structure

3D Structure

Properties

IUPAC Name |

5-methyloctan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-6-8(3)9(10)7-5-2/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTHHPQUTLMNIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975146 | |

| Record name | 5-Methyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59734-23-5 | |

| Record name | 5-Methyl-4-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059734235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations and Conformational Analysis of 4 Methyl 5 Octanol

Elucidation of Chiral Centers and Potential Stereoisomers

4-Methyl-5-octanol possesses two chiral centers, also known as stereocenters, which are carbon atoms bonded to four different substituent groups. libretexts.org The presence of these centers means the molecule is chiral and can exist in forms that are non-superimposable mirror images. libretexts.org

The specific chiral centers in this compound are:

C4: This carbon is attached to a hydrogen atom, a methyl group (-CH3), a propyl group (-CH2CH2CH3), and the C5-bearing portion of the molecule.

C5: This carbon is bonded to a hydrogen atom, a hydroxyl group (-OH), a propyl group (-CH2CH2CH3), and the C4-bearing portion of the molecule.

The number of possible stereoisomers for a molecule can be determined by the formula 2^n, where 'n' is the number of chiral centers. For this compound, with two chiral centers, there are 2^2 = 4 possible stereoisomers. These stereoisomers are distinct molecules with unique three-dimensional arrangements of their atoms.

Diastereomeric Relationships and Their Chemical Implications

The four stereoisomers of this compound exist as two pairs of enantiomers. Enantiomers are stereoisomers that are mirror images of each other. The pairs are:

(4R, 5R)-4-methyl-5-octanol and (4S, 5S)-4-methyl-5-octanol

(4R, 5S)-4-methyl-5-octanol and (4S, 5R)-4-methyl-5-octanol

The relationship between any two stereoisomers that are not mirror images of each other is diastereomeric. wikipedia.org For instance, (4R, 5R)-4-methyl-5-octanol is a diastereomer of both (4R, 5S)-4-methyl-5-octanol and (4S, 5R)-4-methyl-5-octanol.

Unlike enantiomers, which have identical physical properties (except for the direction they rotate plane-polarized light), diastereomers have different physical properties. This includes differences in boiling points, melting points, solubilities, and chromatographic retention times. publish.csiro.auasianpubs.org These differences are chemically significant as they allow for the separation of diastereomers from each other using standard laboratory techniques like chromatography or crystallization. mdpi.com For example, diastereomeric esters of alcohols can be separated by high-performance liquid chromatography (HPLC) on a normal silica (B1680970) gel column. mdpi.com

| Stereoisomer | Relationship to (4R, 5R) | Separable by Standard Chromatography? |

|---|---|---|

| (4S, 5S) | Enantiomer | No (Requires Chiral Method) |

| (4R, 5S) | Diastereomer | Yes |

| (4S, 5R) | Diastereomer | Yes |

Advanced Conformational Analysis Techniques

The flexibility of the eight-carbon chain in this compound allows it to adopt numerous spatial arrangements, or conformations, through rotation around its single bonds. The study of these conformations and their relative energies is critical for understanding the molecule's behavior.

Computational Conformational Searching and Energy Landscapes

Computational chemistry provides powerful tools for exploring the conformational landscape of flexible molecules like this compound. nih.gov Techniques such as molecular dynamics (MD) simulations can be used to generate a wide range of possible conformations. acs.org By calculating the potential energy of each conformation, an energy landscape can be constructed, which maps the stability of different spatial arrangements.

For long-chain alcohols, the conformation is often a balance between extended (anti) and bent (gauche) arrangements of the carbon backbone. libretexts.org The most stable conformations typically minimize steric hindrance between bulky groups. In this compound, key factors influencing conformational energy include:

Rotation around the C4-C5 bond: The relative positions of the methyl group at C4 and the hydroxyl group at C5 are critical.

Intramolecular Hydrogen Bonding: The hydroxyl group can form a weak hydrogen bond with nearby oxygen atoms or the electron cloud of the alkyl chain, which can stabilize certain bent conformations. researchgate.net

Steric Hindrance: Repulsion between the alkyl chains and substituents will destabilize certain eclipsed conformations. libretexts.org

Experimental Techniques for Conformational Preference Determination

Experimental methods are used to validate computational findings and determine the predominant conformations in solution or solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for conformational analysis in solution. auremn.org.brresearchgate.net Key NMR parameters, such as three-bond coupling constants (³J), are dependent on the dihedral angle between atoms and can be used to infer the preferred backbone torsion angles. mdpi.com The Nuclear Overhauser Effect (NOE) can provide information about through-space distances between protons, helping to distinguish between different folded conformations.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for detecting intramolecular hydrogen bonding. auremn.org.br The O-H stretching frequency in an IR spectrum shifts to a lower wavenumber when the hydroxyl group is involved in a hydrogen bond, providing evidence for specific folded conformations. researchgate.net

| Technique | Primary Information Obtained | Application to this compound |

|---|---|---|

| Computational Modeling | Potential energy of conformers, energy landscapes | Predicts stable conformations and barriers to rotation |

| NMR Spectroscopy | Dihedral angles (from ³J), internuclear distances (from NOE) | Determines average solution-state conformation |

| IR Spectroscopy | Presence/absence of hydrogen bonding | Identifies conformations stabilized by intramolecular H-bonds |

Influence of Stereochemistry on Reaction Pathways and Selectivity

The predefined stereochemistry at the C4 and C5 centers of this compound can significantly direct the outcome of chemical reactions, a phenomenon known as stereoselectivity. wikipedia.orgmsu.edu

In reactions where a new chiral center is created, the existing stereocenters can favor the formation of one diastereomer over another. This diastereoselectivity arises because the approach of a reagent to the molecule is influenced by the steric environment created by the existing chiral centers. The transition states leading to different diastereomeric products are themselves diastereomeric and thus have different energies. The reaction proceeds preferentially through the lower-energy transition state, leading to a major and a minor product. msu.edu

For reactions occurring at the hydroxyl group, such as conversion to a better leaving group (e.g., a tosylate), the configuration of the chiral carbon at C5 is typically retained because the C-O bond is not broken in this step. pressbooks.publibretexts.org However, in a subsequent nucleophilic substitution (SN2) reaction, the incoming nucleophile attacks from the side opposite the leaving group, resulting in an inversion of configuration at C5. unizin.orglibretexts.org The stereochemistry at C4 can influence the rate and feasibility of this attack due to steric hindrance, potentially leading to different reaction outcomes for different diastereomers.

Similarly, in elimination reactions (e.g., dehydration to form an alkene), the stereochemical relationship between the hydroxyl group and the hydrogen atom being removed is critical. E2 eliminations, for example, require a specific anti-periplanar arrangement, and the specific diastereomer of this compound used will determine the geometry (E/Z) of the resulting alkene product.

Advanced Synthetic Methodologies for 4 Methyl 5 Octanol and Its Stereoisomers

Total Synthesis Approaches for the 4-Methyl-5-Octanol Scaffold

The fundamental structure of this compound can be assembled through several strategic bond formations. The key precursor for many of these syntheses is the corresponding ketone, 4-methyl-5-octanone, which is then reduced to the final alcohol product.

Regioselective installation of the hydroxyl group at the C5 position is most commonly achieved by the reduction of the ketone precursor, 4-methyl-5-octanone. However, alternative strategies involving the hydroxylation of an alkene can also be employed.

Reduction of Ketone Precursors: The reduction of 4-methyl-5-octanone to this compound is a direct and high-yielding method. This transformation involves converting the carbonyl group into a hydroxyl group. Standard reducing agents are highly effective for this purpose. A patent describes the preparation of 4-methyl-5-nonanol (B104968) via the reduction of 4-methyl-5-nonanone (B104976), a process directly analogous to the synthesis of this compound. google.com

| Reducing Agent | Typical Solvent | Temperature (°C) |

| Sodium borohydride (B1222165) (NaBH₄) | Ethanol (B145695), Methanol (B129727) | 0 to 25 |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | 0 to 35 |

Hydroxylation of Alkenes: An alternative approach is the regioselective hydroxylation of a suitable alkene, such as 4-methyl-4-octene. fiveable.me The hydroboration-oxidation reaction is a classic method that results in the anti-Markovnikov addition of a hydroxyl group across a double bond. jove.com This two-step process first involves the addition of a borane (B79455) reagent (like BH₃) across the alkene, followed by oxidation with hydrogen peroxide and a base. jove.com This method ensures the hydroxyl group is placed at the desired C5 position. jove.com Other methods like oxymercuration-demercuration could also be considered for Markovnikov-selective hydroxylation if a different alkene precursor were used.

The carbon backbone of this compound can be constructed using powerful carbon-carbon bond-forming reactions. These methods often build the precursor ketone, 4-methyl-5-octanone.

Grignard Reactions: A straightforward method to assemble the carbon skeleton is through a Grignard reaction. For instance, reacting propylmagnesium bromide with valeraldehyde (B50692) would yield the racemic alcohol directly. A more common route involves the addition of an n-butyl nucleophilic reagent, like an n-butyl Grignard reagent or n-butyllithium, to 2-methylpentanoic anhydride (B1165640), which after hydrolysis yields 4-methyl-5-nonanone, a close analog. google.com A similar strategy using appropriate starting materials would yield 4-methyl-5-octanone.

Alkylation of Alkynes: A multi-step synthesis can involve the sequential alkylation of terminal alkynes. msu.edu For example, acetylene (B1199291) could be deprotonated and reacted with an appropriate alkyl halide, followed by a second deprotonation and reaction with another alkyl halide to build the carbon chain. Subsequent hydration of the internal alkyne would then yield the target ketone. msu.edu

Cross-Coupling Reactions: Modern cross-coupling methods offer versatile ways to construct C(sp³)–C(sp³) bonds. acs.org Nickel-catalyzed radical-sorting protocols can couple alcohol or carboxylic acid fragments. acs.orgresearchgate.net For example, a protocol involving the coupling of a tertiary alcohol with a carboxylic acid could be adapted to form the required carbon skeleton. acs.org While complex for a simple molecule like this compound, these methods are powerful for creating highly functionalized or congested structures. chinesechemsoc.org

Regioselective Hydroxyl Group Installation Strategies

Stereoselective and Enantioselective Synthesis of this compound

Since this compound contains two chiral centers (at C4 and C5), it can exist as four possible stereoisomers. The biological activity of pheromones is often highly dependent on their specific stereochemistry, making enantioselective synthesis crucial. purdue.edu

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed.

Evans Asymmetric Alkylation: The Evans asymmetric alkylation is a well-established method for creating chiral centers. rsc.org In a potential synthesis of a this compound stereoisomer, a chiral oxazolidinone auxiliary could be acylated with pentanoyl chloride. Subsequent deprotonation and alkylation with an appropriate electrophile would introduce the methyl group at the C4 position with high diastereoselectivity. Reductive cleavage of the auxiliary would then furnish a chiral carboxylic acid derivative, which could be further elaborated into the target alcohol. This method provides excellent control over the stereochemistry at the C4 position. rsc.org

Chiral Auxiliaries for Aldol (B89426) Reactions: In a related approach, an aldol reaction could be mediated by a chiral auxiliary. wikipedia.org For instance, a boron enolate derived from a chiral N-acyloxazolidinone could react with an aldehyde to form a β-hydroxy carbonyl compound with high stereocontrol. This adduct could then be converted to the desired this compound isomer. The stereochemical outcome is dictated by the formation of a Zimmerman-Traxler transition state. wikipedia.org

Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.

Enantioselective Reduction of Ketones: The most direct route to chiral this compound is the enantioselective reduction of the prochiral ketone, 4-methyl-5-octanone. Catalytic systems based on oxazaborolidines, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for reducing ketones to alcohols with high enantioselectivity. researchgate.net The choice of catalyst enantiomer determines which alcohol enantiomer is produced. Similarly, transition metal catalysts, such as those based on ruthenium complexed with chiral ligands, are widely used for asymmetric transfer hydrogenation of ketones. organic-chemistry.org

| Catalytic System | Typical Reagent | Product Enantioselectivity (ee) |

| (R)-CBS Catalyst | Borane (BH₃) | Predominantly (R)-alcohol |

| (S)-CBS Catalyst | Borane (BH₃) | Predominantly (S)-alcohol |

| Ru-Chiral Diamine/Diphosphine | Formic acid or Isopropanol | High ee for either (R) or (S) alcohol |

Organocatalytic Hydroxylation: Organocatalytic methods can also be used. For instance, the α-hydroxylation of a ketone using nitrosobenzene (B162901) in the presence of a chiral proline catalyst can generate chiral α-hydroxy ketones with high enantiomeric excess. dntb.gov.uathieme-connect.com This product could then be further manipulated to achieve the desired this compound structure.

Chemoenzymatic synthesis combines the versatility of chemical reactions with the exceptional selectivity of enzymes. nih.gov

Enzymatic Kinetic Resolution: A racemic mixture of this compound can be resolved using enzymes, most commonly lipases. In a kinetic resolution, one enantiomer of the alcohol reacts faster with an acyl donor (like vinyl acetate) in the presence of the lipase (B570770), leading to the formation of an enantioenriched ester and the recovery of the unreacted, enantioenriched alcohol. nih.govd-nb.info Lipase AY and Candida antarctica lipase B (CALB) are frequently used for this purpose. acs.org This method is effective for separating enantiomers of secondary alcohols. nih.gov

Dynamic Kinetic Resolution (DKR): To overcome the 50% maximum yield limitation of kinetic resolution, a dynamic kinetic resolution (DKR) can be employed. nih.govresearchgate.net In this process, the enzymatic resolution is combined with an in-situ racemization of the slower-reacting alcohol enantiomer. nih.gov This is typically achieved using a metal catalyst, such as a ruthenium or rhodium complex. nih.govresearchgate.net The combination allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product ester. d-nb.info

Asymmetric Reduction with Oxidoreductases: Whole-cell biocatalysts or isolated oxidoreductase (alcohol dehydrogenase) enzymes can reduce the precursor ketone, 4-methyl-5-octanone, to a single enantiomer of this compound. google.com These enzymes use cofactors like NAD(P)H and exhibit extremely high enantioselectivity. Strains of Saccharomyces cerevisiae or Rhodococcus species have been shown to be effective for the stereoselective reduction of ketones or the oxidation of specific diol stereoisomers, respectively, providing access to enantiomerically pure alcohols or lactones. frontiersin.orgresearchgate.net

Asymmetric Catalysis for Alcohol Synthesis (e.g., enantioselective reduction of ketone precursors)

Precursor Chemistry and Synthetic Intermediates for this compound

The synthesis of this compound can be approached through various pathways, each relying on specific precursor molecules and reaction types. The choice of synthetic route often depends on the desired stereochemistry, scale, and availability of starting materials. Key strategies involve the transformation of functional groups, such as the reduction of ketones and the conversion of carboxylic acids or their derivatives.

Reduction of Branched Ketones (e.g., 4-Methyl-5-octanone)

A direct and common method for synthesizing this compound is through the reduction of its corresponding ketone precursor, 4-methyl-5-octanone. This transformation converts the carbonyl group (C=O) of the ketone into a hydroxyl group (-OH), yielding the secondary alcohol. This method is widely used for producing analogous branched alcohols.

The reduction can be achieved using various reducing agents, with the choice of agent influencing selectivity, reaction conditions, and yield. Common laboratory-scale reducing agents for this type of transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, the synthesis of the related compound 3-methyl-4-octanol (B1334687) is accomplished by the reduction of 3-methyl-4-octanone. Similarly, a patented process describes the preparation of 4-methyl-5-nonanol via the reduction of 4-methyl-5-nonanone, highlighting the industrial applicability of this method. google.com

Catalytic hydrogenation is another effective method, often favored in industrial processes for its efficiency. This technique involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Table 1: Reagents for the Reduction of Branched Ketones

| Reagent/Method | Typical Conditions | Precursor Example | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or ethanol solvent | 3-Methyl-4-octanone | 3-Methyl-4-octanol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF solvent | 3-Methyl-4-octanone | 3-Methyl-4-octanol |

| Catalytic Hydrogenation (H₂/Catalyst) | Pd/C catalyst, methanol/ethanol solvent, 80–120°C | 3-Methyl-4-octanone | 3-Methyl-4-octanol |

| Reducing Agent (unspecified) | - | 4-Methyl-5-nonanone google.com | 4-Methyl-5-nonanol |

Conversion from Related Carboxylic Acids (e.g., 4-Methyloctanoic Acid)

Synthesizing this compound from a carboxylic acid like 4-methyloctanoic acid is a multi-step process, as direct reduction of a carboxylic acid typically yields a primary alcohol. To obtain the desired secondary alcohol structure, the carboxylic acid must first be converted into an intermediate that can react to form the correct carbon skeleton and functional group.

One plausible synthetic route involves converting 4-methyloctanoic acid into an acid chloride. This intermediate can then be reacted with an appropriate organometallic reagent, such as a propylmagnesium halide (a Grignard reagent), to form the ketone 4-methyl-5-octanone. This ketone can then be reduced to this compound as described in the previous section.

An analogous industrial process for preparing the related ketone 4-methyl-5-nonanone involves a nucleophilic substitution reaction between 2-methylpentanoic anhydride and an n-butyl nucleophilic reagent (such as n-butyllithium or a butyl Grignard reagent), followed by hydrolysis. google.com This demonstrates a strategy where a carboxylic acid derivative is used to build the carbon framework of a target ketone, which is a direct precursor to the desired alcohol. google.com

Application of Chiral Pool Starting Materials in Analogue Synthesis (e.g., D-Mannitol for related isomers)

For the synthesis of specific stereoisomers of branched alcohols, chiral pool synthesis is a powerful strategy. This approach utilizes naturally occurring, enantiomerically pure compounds as starting materials. D-mannitol, a readily available sugar alcohol, is a prominent chiral pool starting material used in the asymmetric synthesis of various complex molecules, including isomers structurally related to this compound. researchgate.netnih.govnih.gov

A notable example is the enantioselective synthesis of (S)-2-methyl-4-octanol, a pheromone component of the sugarcane weevil, which shares a branched secondary alcohol motif with this compound. researchgate.net This synthesis demonstrates the utility of D-mannitol in achieving high stereochemical control. researchgate.net

The key steps in this synthesis are:

Preparation of a Key Intermediate: D-mannitol is converted into (R)-glyceraldehyde acetonide, a versatile three-carbon chiral building block. researchgate.net This involves protective chemistry and oxidative cleavage of the mannitol (B672) backbone.

Carbon Chain Elongation: The (R)-glyceraldehyde acetonide undergoes a Wittig reaction to elongate the carbon chain, establishing the necessary carbon framework for the target molecule.

Further Transformations: A series of subsequent reactions, including deprotection and reduction steps, leads to the final product, (S)-2-methyl-4-octanol, with very high enantiomeric excess (99.5% ee). researchgate.net

This methodology showcases how a complex chiral target can be synthesized efficiently by leveraging the inherent stereochemistry of a simple, inexpensive starting material from the chiral pool. researchgate.netnih.gov

Optimization of Synthetic Conditions for High Yield and Purity in Research Scale

Optimizing synthetic procedures on a research scale is crucial for maximizing product yield and ensuring high purity, which is essential for accurate characterization and biological testing. The optimization process involves systematically adjusting various reaction parameters.

Key Optimization Parameters:

Temperature Control: Managing the reaction temperature is vital. Many reactions, such as Grignard additions, are performed at low temperatures (e.g., 0°C) to prevent the formation of undesired by-products. chemicalbook.com

Stoichiometry and Reagent Addition: Precise control over the molar ratios of reactants is essential. mdpi.com For instance, in a Grignard reaction for the synthesis of this compound, a 1:1 molar ratio of butyraldehyde (B50154) to sec-pentylmagnesium bromide is theoretically needed, but slight excesses may be used to drive the reaction to completion. chemicalbook.com The rate of addition of reagents can also impact the reaction outcome.

Catalyst Selection and Loading: In catalytic reactions like hydrogenation, the choice of catalyst (e.g., Pd/C) and its concentration (mass fraction) are key variables that affect reaction rate and efficiency. mdpi.com

Reaction Monitoring: Progress of the reaction should be monitored to determine the optimal reaction time. Techniques like Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are commonly used to track the consumption of starting materials and the formation of the product.

Purification Techniques: The final step to ensure high purity is an effective purification method. For volatile alcohols like this compound, fractional distillation is often employed. For less volatile compounds or to remove closely related impurities, silica (B1680970) gel column chromatography is a standard and effective technique. prepchem.comnih.gov

A systematic approach, such as a response surface methodology (RSM), can be employed to find the optimal combination of parameters like temperature, reaction time, and reactant molar ratios to achieve maximum conversion and yield. mdpi.com

Reactivity and Reaction Mechanisms of 4 Methyl 5 Octanol

Oxidation Reactions and Mechanistic Investigations

The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones. In the case of 4-methyl-5-octanol, this reaction leads to the formation of 4-methyl-5-octanone.

Formation of Ketone Derivatives (e.g., 4-Methyl-5-octanone)

The oxidation of this compound to 4-methyl-5-octanone can be achieved using various oxidizing agents. Common reagents for this transformation include chromium-based compounds and activated dimethyl sulfoxide (B87167) (DMSO) systems.

Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), is a potent oxidizing agent for secondary alcohols. libretexts.orglumenlearning.comlibretexts.org The reaction mechanism involves the formation of a chromate (B82759) ester intermediate. libretexts.org The alcohol's oxygen atom attacks the chromium atom, and after a proton transfer, a chromate ester is formed. libretexts.org A base, such as water, then abstracts the proton from the carbon bearing the hydroxyl group in an E2-like elimination step, leading to the formation of the carbon-oxygen double bond of the ketone and a reduced chromium species. libretexts.org

Another widely used method is the Swern oxidation, which employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534). wikipedia.orgadichemistry.com This method is known for its mild reaction conditions. wikipedia.orgmissouri.edu The mechanism begins with the reaction of DMSO and oxalyl chloride to form a reactive chloro(dimethyl)sulfonium chloride species. wikipedia.org The alcohol then attacks this species to form an alkoxysulfonium salt. The addition of triethylamine deprotonates the carbon alpha to the oxygen, generating a sulfur ylide, which then undergoes a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.org

Other reagents capable of oxidizing secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC), which is a milder alternative to chromic acid. libretexts.orgtransformationtutoring.com

| Oxidizing Agent | Typical Conditions | Byproducts |

| Chromic Acid (H₂CrO₄) | CrO₃, H₂SO₄, acetone (B3395972) | Cr(IV) species |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | (CH₃)₂S, CO, CO₂, Et₃NHCl |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Pyridinium hydrochloride, Cr(IV) species |

Stereochemical Outcomes and Regioselectivity in Oxidation

As this compound is a chiral molecule (with a stereocenter at carbon 5, and another at carbon 4), the stereochemical outcome of its reactions is of interest. However, the oxidation of the hydroxyl group at carbon 5 to a ketone removes this stereocenter, resulting in the achiral 4-methyl-5-octanone, assuming the starting material is a single enantiomer at C5. The stereocenter at C4 remains unaffected during this oxidation.

The regioselectivity of the oxidation is straightforward in this case, as there is only one secondary alcohol group to be oxidized. Therefore, the formation of 4-methyl-5-octanone is the exclusive product of the oxidation of the hydroxyl group.

Reduction Reactions to Alkane Derivatives

The complete reduction of the hydroxyl group of this compound to a hydrogen atom yields the corresponding alkane, 4-methyloctane (B165697). This transformation requires strong reducing agents.

A classical method for the reduction of alcohols to alkanes involves the use of concentrated hydroiodic acid (HI) in the presence of red phosphorus. askiitians.comquora.com This powerful reducing system can convert alcohols, as well as other oxygenated functional groups, to the corresponding alkanes. askiitians.comtestbook.comdoubtnut.com The reaction proceeds through the initial conversion of the alcohol to an alkyl iodide via nucleophilic substitution by the iodide ion. The red phosphorus is present to regenerate HI from the iodine (I₂) formed during the reduction step. quora.com

Another approach involves the conversion of the alcohol to a tosylhydrazone, which can then be reduced to the alkane. This is an indirect method where the alcohol is first oxidized to the ketone (4-methyl-5-octanone), which is then converted to its tosylhydrazone. Treatment of the tosylhydrazone with a hydride source, such as sodium borohydride (B1222165) or catecholborane, effects the reduction to the alkane. wikipedia.org

| Reducing Agent/Method | Intermediate | Typical Conditions |

| Hydroiodic Acid and Red Phosphorus | Alkyl iodide | High temperature |

| Tosylhydrazone Reduction | Tosylhydrazone of the ketone | NaBH₄ or catecholborane |

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, the -OH group must first be converted into a better leaving group, typically by protonation or conversion to a sulfonate ester. sketchy.com

Mechanistic Studies of SN1 and SN2 Pathways

As a secondary alcohol, this compound can undergo nucleophilic substitution via both SN1 and SN2 mechanisms, and the predominant pathway is influenced by the reaction conditions. sketchy.compressbooks.pubmasterorganicchemistry.comlibretexts.org

An SN1 reaction involves the formation of a carbocation intermediate after the departure of the leaving group. For this compound, this would be a secondary carbocation at carbon 5. This pathway is favored by the use of polar protic solvents (like water or alcohols) and weak nucleophiles. libretexts.org The stability of the carbocation is a key factor; secondary carbocations are more stable than primary but less stable than tertiary carbocations. masterorganicchemistry.com

An SN2 reaction, on the other hand, is a concerted, one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents (like acetone or DMSO). libretexts.org Steric hindrance around the reaction center is a major factor for SN2 reactions, with less hindered substrates reacting faster. masterorganicchemistry.com The branched structure of this compound would present some steric hindrance to the backside attack required for an SN2 mechanism.

The competition between SN1 and SN2 pathways for a secondary alcohol like this compound is therefore sensitive to the specific reagents and conditions employed.

Synthesis of Ethers and Esters via Substitution

Ether Synthesis: The Williamson ether synthesis is a common method for preparing ethers and proceeds via an SN2 mechanism. transformationtutoring.com This involves the deprotonation of the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide. transformationtutoring.com For the synthesis of an ether from this compound, it would be converted to the corresponding alkoxide and then reacted with a primary alkyl halide to minimize competing elimination reactions.

Ester Synthesis: Esters can be synthesized from this compound through the Fischer esterification reaction. This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. byjus.comwikipedia.orgvedantu.comlibretexts.orgmasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates it towards nucleophilic attack by the alcohol. libretexts.org Following a series of proton transfers and the elimination of a water molecule, the ester is formed. byjus.comlibretexts.org For example, reacting this compound with acetic acid would yield 4-methyl-5-octyl acetate. wikipedia.org

| Reaction | Reagents | Mechanism | Product Type |

| Williamson Ether Synthesis | 1. NaH2. R-X (primary alkyl halide) | SN2 | Ether |

| Fischer Esterification | R'-COOH, H₂SO₄ (cat.), heat | Acid-catalyzed nucleophilic acyl substitution | Ester |

Dehydration and Elimination Reaction Pathways

Dehydration of alcohols is an elimination reaction that involves the removal of a water molecule to form an alkene. science-revision.co.uklibretexts.orglibretexts.org For secondary alcohols like this compound, this transformation is typically acid-catalyzed and proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orgchemistrysteps.comchemistrysteps.com

The mechanism involves three key steps:

Protonation of the hydroxyl group: The oxygen atom of the alcohol's hydroxyl group acts as a Lewis base, abstracting a proton from the acid catalyst (e.g., H₂SO₄ or H₃PO₄) to form a protonated alcohol (an alkyloxonium ion). This step converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). science-revision.co.ukyoutube.com

Formation of a carbocation: The protonated alcohol dissociates, with the water molecule departing to leave behind a secondary carbocation at carbon-5. This step is the slow, rate-determining step of the reaction. science-revision.co.ukchemistrysteps.com

Deprotonation to form the alkene: A base (typically water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent (beta) to the carbocation. The electrons from the C-H bond then form a pi bond, resulting in an alkene. science-revision.co.uklibretexts.org

Due to the structure of this compound, the secondary carbocation intermediate can lead to the formation of multiple alkene isomers.

The deprotonation step in the E1 dehydration of this compound can occur from either of the two adjacent carbon atoms: carbon-4 or carbon-6. This leads to the formation of a mixture of constitutional isomers.

Removal of a proton from carbon-4: This pathway leads to the formation of 4-methyl-4-octene .

Removal of a proton from carbon-6: This pathway results in the formation of 5-methyl-4-octene .

The isomeric distribution of these alkene products is governed by the principles of regioselectivity, specifically Zaitsev's and Hofmann's rules. It is important to note that carbocation rearrangements, such as hydride or alkyl shifts, can occur if they lead to a more stable carbocation. libretexts.orgchemistrysteps.comyoutube.com In the case of the 4-methyl-5-octyl carbocation, a hydride shift from carbon-4 to carbon-5 would result in a more stable tertiary carbocation. Subsequent deprotonation would lead to additional alkene isomers.

| Precursor Alcohol | Reaction | Potential Alkene Products |

| This compound | Acid-catalyzed dehydration | 4-Methyl-4-octene, 5-Methyl-4-octene |

The regioselectivity of the elimination reaction—that is, which constitutional isomer is the major product—is predicted by Zaitsev's rule and Hofmann's rule.

Zaitsev's Rule states that in an elimination reaction, the more substituted (and therefore more stable) alkene is the major product. chemistrysteps.comchadsprep.com This is the thermodynamically favored product. libretexts.org For the dehydration of this compound, the alkene stability is as follows:

4-Methyl-4-octene is a trisubstituted alkene.

5-Methyl-4-octene is a disubstituted alkene.

According to Zaitsev's rule, 4-methyl-4-octene would be predicted as the major product under standard acidic dehydration conditions. chemistrysteps.comchadsprep.com

Hofmann's Rule , in contrast, predicts the formation of the least substituted alkene as the major product. libretexts.orgmasterorganicchemistry.com This outcome is typically favored when using a sterically hindered (bulky) base or a poor leaving group. masterorganicchemistry.comthieme.de While less common in standard acid-catalyzed dehydration, conditions can be manipulated to favor the Hofmann product. For instance, if the hydroxyl group were first converted to a bulkier leaving group (like a tosylate) and then treated with a bulky base such as potassium tert-butoxide, the formation of 5-methyl-4-octene would be enhanced. masterorganicchemistry.comthieme.de The steric hindrance of both the base and the substrate would favor the removal of the more accessible proton from the less hindered carbon-6. masterorganicchemistry.com

| Rule | Predicted Major Product | Rationale | Conditions Favoring |

| Zaitsev's Rule | 4-Methyl-4-octene | Formation of the more stable, more substituted alkene. chadsprep.com | Standard acid-catalyzed dehydration (e.g., H₂SO₄, heat). chemistrysteps.com |

| Hofmann's Rule | 5-Methyl-4-octene | Formation of the less stable, less substituted alkene due to steric hindrance. masterorganicchemistry.com | Use of a sterically bulky base (e.g., potassium tert-butoxide) with a modified leaving group. libretexts.orgthieme.de |

Formation of Alkene Products and their Isomeric Distribution

Other Functional Group Transformations and Derivatizations

Besides elimination reactions, the hydroxyl group of this compound can undergo several other important functional group transformations.

Oxidation: As a secondary alcohol, this compound can be oxidized to a ketone. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄, often generated in situ from sodium dichromate and sulfuric acid), pyridinium chlorochromate (PCC), or potassium permanganate (B83412) (KMnO₄). The product of this reaction is 4-methyl-5-octanone .

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen through a nucleophilic substitution reaction.

Treatment with thionyl chloride (SOCl₂) in the presence of pyridine (B92270) yields 5-chloro-4-methyloctane .

Reaction with phosphorus tribromide (PBr₃) yields 5-bromo-4-methyloctane .

These reactions typically proceed via an Sₙ2 mechanism, which involves an inversion of stereochemistry at the chiral center if one exists. chemistrysteps.com

Esterification: In the presence of a carboxylic acid and an acid catalyst, this compound can undergo Fischer esterification to form an ester. For example, reacting this compound with acetic acid would produce 4-methyl-5-octyl acetate .

| Reaction Type | Reagent(s) | Product |

| Oxidation | H₂CrO₄, PCC, or KMnO₄ | 4-Methyl-5-octanone |

| Halogenation (Chlorination) | SOCl₂ | 5-Chloro-4-methyloctane |

| Halogenation (Bromination) | PBr₃ | 5-Bromo-4-methyloctane |

| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid) + Acid Catalyst | Ester (e.g., 4-Methyl-5-octyl acetate) |

Advanced Spectroscopic and Analytical Characterization of 4 Methyl 5 Octanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 4-methyl-5-octanol, both one-dimensional and two-dimensional NMR techniques are employed to map out the carbon skeleton and the position of the hydroxyl group.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within a molecule. mdpi.comsdsu.edu Key 2D NMR techniques and their application to this compound include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons, confirming the sequence of methylene (B1212753) and methine groups in the octanol (B41247) chain and the connectivity of the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu This technique is instrumental in assigning the carbon signals in the ¹³C NMR spectrum by linking them to their corresponding proton resonances.

These 2D NMR methods, when used in conjunction, allow for the unambiguous assignment of all proton and carbon signals and the confirmation of the basic structural formula of this compound. mdpi.com

Chiral NMR Shift Reagents for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, possessing stereocenters at C4 and C5, it can exist as a mixture of enantiomers and diastereomers. NMR spectroscopy, in the presence of chiral shift reagents (CSRs), can be used to determine the enantiomeric purity of a sample. asdlib.orglibretexts.org

Chiral shift reagents are typically lanthanide complexes that can reversibly bind to the alcohol's hydroxyl group. libretexts.org This interaction forms transient diastereomeric complexes that have slightly different magnetic environments, leading to separate NMR signals for the enantiomers in what was previously a single peak in the achiral spectrum. asdlib.orglibretexts.org The integration of these separated signals allows for the quantification of the enantiomeric excess (% ee). While specific data for this compound with a particular chiral shift reagent is not detailed in the provided search results, the general principle is a standard method for such determinations. nih.gov The choice of the chiral shift reagent is critical and often empirically determined to achieve the best separation of signals. researchgate.nettcichemicals.com

Mass Spectrometry (MS) Techniques and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment. scielo.brjapsonline.com The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ion peaks. For this compound (molecular weight: 144.25 g/mol ), the molecular ion peak would be observed at m/z 144. nih.gov Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.org The fragmentation pattern is often complex but provides a unique fingerprint for the compound. chemguide.co.uk The NIST WebBook provides mass spectral data for 5-methyl-4-octanol, showing prominent peaks that can be attributed to such fragmentation. For instance, a peak at m/z 55 is noted as the top peak, with other significant peaks at m/z 73 and 43. nih.gov

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺. scielo.br This is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum. For this compound, the [M+H]⁺ ion would be expected at m/z 145. While specific CI data for this compound was not found, the CI spectrum of the related compound 4-methyloctane (B165697) shows a strong [M-H]⁺ peak, illustrating the utility of this technique for determining molecular weight. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) measures the m/z values with very high accuracy, allowing for the determination of the elemental composition of an ion. nih.gov By measuring the exact mass of the molecular ion of this compound, its molecular formula, C₉H₂₀O, can be unequivocally confirmed. nih.govresearchgate.net The calculated exact mass for C₉H₂₀O is 144.151415 Da. nih.govchemspider.com HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, making it an indispensable tool for structure confirmation. scielo.br

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edu The IR spectrum of this compound would exhibit characteristic absorption bands confirming its identity as a secondary alcohol. spectroscopyonline.com

Key vibrational modes and their expected frequencies are:

O-H Stretch: A strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in an alcohol. spectroscopyonline.comspectroscopyonline.com For secondary alcohols specifically, this stretching vibration frequency is typically around 3670 cm⁻¹. nih.gov The broadness of this peak is a result of intermolecular hydrogen bonding. spectroscopyonline.com

C-H Stretch: Absorption bands in the range of 3000-2850 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the alkyl chain.

C-O Stretch: The C-O stretching vibration for a secondary alcohol typically appears as a strong band in the 1150-1075 cm⁻¹ region. spectroscopyonline.comwiley.com This peak is often a prominent feature in the fingerprint region of the spectrum.

O-H Bend: An in-plane O-H bending vibration may be observed around 1350-1260 cm⁻¹. wiley.com

The NIST Chemistry WebBook provides access to the IR spectrum of 5-methyl-4-octanol, which would display these characteristic peaks. The analysis of these vibrational frequencies provides clear evidence for the presence of the hydroxyl group and the aliphatic nature of this compound. researchgate.net

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The separation of enantiomers is a critical step in the analysis of chiral compounds. Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for determining the enantiomeric excess (ee) of this compound. heraldopenaccess.us

Chiral Gas Chromatography (GC):

Chiral GC utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers of a volatile compound. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. Cyclodextrin-based columns are commonly employed for the chiral separation of alcohols. gcms.cz For instance, the enantiomeric excess of synthetic (S)-2-methyl-4-octanol has been successfully determined using chiral chromatography, revealing a high enantiomeric purity of 99.5%. The choice of a polar capillary column, such as one with a Carbowax stationary phase, can be important for resolving tailing peaks that may occur during analysis.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is another essential method for enantiomeric separation and is particularly useful for less volatile compounds or those that are thermally labile. heraldopenaccess.us Similar to chiral GC, it employs a chiral stationary phase to achieve separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. heraldopenaccess.us An alternative to using a chiral stationary phase is the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. heraldopenaccess.us For example, racemic 4-octanol (B147376) has been separated by esterification with a chiral acid to form diastereomers, which were then separable by HPLC. mdpi.comnih.gov

The determination of enantiomeric excess is crucial for understanding the biological activity and ensuring the quality of chiral compounds. heraldopenaccess.us

Table 1: Chiral Chromatography Techniques for Enantiomeric Excess Determination

| Analytical Technique | Stationary Phase/Method | Application Example |

| Chiral Gas Chromatography (GC) | Cyclodextrin-based columns, Polar capillary columns (e.g., Carbowax) | Determination of 99.5% enantiomeric excess in synthetic (S)-2-methyl-4-octanol. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phases (e.g., polysaccharide-based) | Separation of enantiomers for various chiral compounds. researchgate.net |

| HPLC with Chiral Derivatization | Formation of diastereomers followed by separation on an achiral column | Separation of racemic 4-octanol after esterification with a chiral acid. mdpi.comnih.gov |

Optical Rotation Measurements for Absolute Configuration Assignment

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are unique to each enantiomer. While the sign of optical rotation can distinguish between two enantiomers of a compound, it is not a reliable standalone method for assigning the absolute configuration (R or S) of a stereocenter. libretexts.org This is because the sign of rotation can be influenced by factors such as temperature and the solvent used for the measurement. libretexts.orgcdnsciencepub.com

However, when combined with other techniques or by comparison to known standards, optical rotation is a valuable tool. For instance, after separating the diastereomeric esters of 4-octanol by HPLC, the enantiopure alcohol was recovered. The specific rotation of the (R)-(-)-4-octanol was measured to be -0.50 (neat). mdpi.com This experimental value could then be compared to literature data to help confirm the absolute configuration. It is important to note that historical assignments of absolute configuration based solely on optical rotation may be unreliable. mdpi.com The definitive determination of absolute configuration often requires methods like X-ray crystallography. mdpi.com

Table 2: Optical Rotation Data for a Related Compound

| Compound | Configuration | Specific Rotation ([α]) | Conditions |

| 4-octanol | (R) | -0.50° | neat |

Application of Hyphenated Analytical Techniques (e.g., GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of MS. jmchemsci.com This makes it an ideal tool for analyzing this compound in complex mixtures. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint.

In the context of this compound, GC-MS can be used for:

Identification: The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern. For example, the NIST WebBook provides mass spectral data for 5-methyl-4-octanol, which can be used as a reference. nist.gov

Quantification: By using an internal standard, the concentration of this compound in a mixture can be accurately determined.

Purity Assessment: GC-MS can detect and identify impurities present in a sample of this compound. For example, it can be used to confirm the product of the oxidation of 2-methyl-4-octanol (B1594176) to 2-methyl-4-octanone.

The use of a polar capillary column, such as one with a Carbowax stationary phase, can be beneficial in GC-MS analysis to achieve better separation of isomers and related compounds.

Table 3: GC-MS Data for Isomers of this compound

| Compound | Library | Top m/z Peak | Second Highest m/z Peak | Third Highest m/z Peak |

| 4-Methyl-4-octanol | Main library | 87 | 45 | 101 |

| 5-Methyl-4-octanol | Main library | 55 | 73 | 41 |

Theoretical and Computational Studies of 4 Methyl 5 Octanol

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful class of quantum chemical methods that calculates the electronic structure of a molecule based on its electron density. This approach is widely used to predict a variety of molecular properties and reactivity indices. For 4-methyl-5-octanol, DFT calculations can elucidate its electronic landscape, identifying regions susceptible to electrophilic or nucleophilic attack.

Key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are readily computed. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. Furthermore, DFT can generate electrostatic potential maps, visualizing the charge distribution and highlighting the polar hydroxyl group as a site for hydrogen bonding. These quantum chemical descriptors are often used to build Quantitative Structure-Activity Relationship (QSAR) models that correlate molecular structure with biological activity or physical properties. researchgate.net

| Electrostatic Potential | A 3D map of the charge distribution on the molecule's surface. | Visually identifies electron-rich (negative potential, e.g., oxygen) and electron-poor (positive potential, e.g., hydroxyl hydrogen) regions. |

This table is illustrative. Exact values would be obtained from specific DFT calculations using a chosen functional and basis set.

Ab Initio Methods for High-Accuracy Energetics

Ab initio (Latin for "from the beginning") methods are a family of quantum calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer systematically improvable accuracy, albeit at a higher computational cost than DFT.

For this compound, these high-accuracy methods are particularly useful for calculating precise energetic properties. This includes determining the relative energies of different conformers (rotational isomers) to identify the most stable three-dimensional structures. They can also be used to compute accurate standard enthalpies of formation (ΔfH°). chemeo.com While computationally intensive, these methods serve as a benchmark for validating faster but less accurate methods like DFT or semi-empirical approaches. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This technique provides a dynamic view of molecular behavior, which is essential for understanding the properties of flexible molecules like this compound in different environments.

A primary application of MD is conformational analysis. Due to the rotation around its single bonds, this compound can adopt numerous conformations. MD simulations can explore the potential energy surface to identify the most populated conformational states and the energy barriers between them. researchgate.net This is crucial as the molecule's shape can significantly influence its reactivity and interactions with other molecules.

MD simulations are also exceptionally well-suited for studying intermolecular interactions. By simulating this compound in a solvent like water or octanol (B41247), one can observe the formation and dynamics of hydrogen bonds involving its hydroxyl group. mdpi.comacs.org These simulations can reveal details about the structure of the solvent around the solute and calculate important thermodynamic properties like the free energy of solvation.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description |

|---|---|

| C3-C4-C5-C6 | Rotation around the central carbon-carbon bond adjacent to the methyl group. |

| C4-C5-O-H | Rotation of the hydroxyl hydrogen, influencing its role as a hydrogen bond donor. |

| C4-C5-C6-C7 | Rotation of the propyl group attached to the carbinol carbon. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. A transition state represents the highest energy point along a reaction coordinate and determines the activation energy of the reaction.

For this compound, theoretical methods like DFT can be used to model potential reactions such as its oxidation to the corresponding ketone (4-methyl-5-octanone) or dehydration to form an alkene. By calculating the geometries and energies of the transition states for these processes, one can predict which reaction pathways are most favorable. researchgate.netmdpi.com This in silico screening can guide experimental work by identifying the most promising reaction conditions and catalysts, saving significant time and resources. researchgate.net

Prediction of Chemical Properties Relevant to Environmental and Synthetic Design (e.g., partition coefficients as a computational methodology)

Many chemical properties crucial for environmental risk assessment and synthetic process design can be predicted using computational methods. The octanol-water partition coefficient (logP) is a prime example, serving as a key measure of a chemical's lipophilicity or hydrophobicity. mdpi.com This property influences a substance's environmental fate, bioavailability, and absorption characteristics.

Computational approaches to predict logP for this compound fall into several categories:

Atom/Group Contribution Methods: These empirical methods, like XLOGP3, estimate logP by summing the contributions of individual atoms or functional groups within the molecule. researchgate.net PubChem, for instance, reports a computed XLogP3 value of 3.1 for 5-methyl-4-octanol. nih.gov

QSAR/QSPR Models: Quantitative Structure-Property Relationship models use statistical correlations between a set of calculated molecular descriptors and experimentally determined properties. nih.govnih.govmdpi.com For a class of compounds like alcohols, a QSPR model can be developed to predict logP based on descriptors derived from DFT or other methods. researchgate.net

Solvation Free Energy Calculations: A more fundamental approach involves calculating the free energy of transferring the molecule from water to octanol. chemrxiv.orgnih.gov This can be achieved using continuum solvation models (like PCM or SMD) in quantum chemical calculations or through explicit solvent simulations with Molecular Dynamics. mdpi.comub.edu

Table 3: Computed Physicochemical Properties for this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 144.25 g/mol | Computed by PubChem nih.gov |

| XLogP3-AA | 3.1 | Computed by XLogP3 3.0 nih.gov |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs nih.gov |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs nih.gov |

| Rotatable Bond Count | 5 | Computed by Cactvs nih.gov |

| Polar Surface Area | 20.2 Ų | Computed by Cactvs nih.gov |

In Silico Design of Novel Synthetic Pathways and Catalysts

The principles of computational chemistry can be extended to the creative design of new synthetic strategies. In silico design involves using computers to propose and evaluate synthetic routes before they are attempted in the laboratory. researchgate.net

For a target molecule like this compound, retrosynthesis software can generate potential synthetic pathways by breaking it down into simpler precursors. mdpi.com For instance, a route might involve the reaction of an organometallic reagent with an aldehyde. Computational tools can then be used to assess the feasibility of these proposed steps. By calculating reaction energies and activation barriers, chemists can screen out unpromising routes and focus on those with the highest likelihood of success. researchgate.net

Furthermore, computational methods can aid in the design of specific catalysts for a given transformation. For example, if a biocatalyst (enzyme) is desired for the stereoselective synthesis of a particular enantiomer of this compound, molecular docking and MD simulations can be used to predict which enzyme will bind the substrate in the correct orientation for the desired reaction. nih.gov This in silico approach accelerates the discovery of efficient and selective catalysts.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-methyl-5-octanone |

| n-octanol |

Natural Occurrence and Biosynthesis Chemical Pathways of 4 Methyl 5 Octanol

Isolation and Characterization of 4-Methyl-5-Octanol from Natural Sources

The isolation of volatile and semi-volatile compounds like this compound from complex natural matrices, such as plants or insects, relies on precise and sensitive analytical techniques. While specific literature detailing the isolation of this compound is not abundant, the methodologies applied to its structural isomers and other related long-chain alcohols are standard practice in the field of natural product chemistry.

The process typically begins with the extraction of volatile compounds from the source material. A common and non-invasive method is headspace solid-phase microextraction (HS-SPME), which captures volatile analytes from the air surrounding a sample. researchgate.net For less volatile compounds, solvent extraction followed by purification is employed. This often involves techniques like column chromatography over stationary phases such as silica (B1680970) gel or Sephadex LH-20 to separate compounds based on polarity and size. d-nb.info

Once a purified sample or a concentrated extract is obtained, characterization and structural elucidation are performed. The primary tools for this are gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. d-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates individual components of a mixture, and the mass spectrometer provides a fragmentation pattern for each component, which serves as a chemical fingerprint. d-nb.info

Nuclear Magnetic Resonance (NMR): 1D and 2D-NMR experiments (like HMQC and HMBC) are crucial for definitively establishing the carbon skeleton and the precise placement of functional groups, confirming the structure as this compound. d-nb.info

Gas Chromatography-Olfactometry (GC-O): In studies related to aroma or pheromones, GC-O can be used to determine which compounds in an extract are odor-active. researchgate.net

These methods ensure the accurate identification and structural confirmation of compounds isolated from natural sources.

Proposed Biosynthetic Pathways for Branched-Chain Alcohols

The biosynthesis of branched-chain higher alcohols (BCHAs), often called fusel alcohols, is primarily linked to amino acid metabolism. asm.org In microorganisms like the yeast Saccharomyces cerevisiae, the Ehrlich pathway is a key metabolic route for producing these compounds. researchgate.net This pathway converts branched-chain amino acids (BCAAs) into their corresponding alcohols.

The process involves a sequence of three main enzymatic reactions:

Transamination: A branched-chain amino acid aminotransferase (BCAT) enzyme removes the amino group from a BCAA (like leucine (B10760876) or isoleucine), converting it into a branched-chain α-keto acid. asm.orgnih.gov

Decarboxylation: An α-keto acid decarboxylase (KDC) removes the carboxyl group from the α-keto acid, producing a branched-chain aldehyde. nih.gov

Reduction: An alcohol dehydrogenase (ADH) reduces the aldehyde to the final branched-chain alcohol. asm.orgnih.gov

While the classic Ehrlich pathway typically produces alcohols like isobutanol (from valine) and isoamyl alcohol (from leucine), the biosynthesis of longer-chain alcohols such as the nine-carbon this compound likely involves extensions or modifications of these core pathways. asm.orgnih.gov One proposed mechanism for generating longer carbon chains is leveraging the enzymes of the leucine biosynthesis pathway (encoded by LeuABCD genes) for iterative carbon chain elongation. nih.gov This strategy could theoretically produce longer α-keto acid precursors, such as 2-keto-6-methyl octanoate, which could then be converted into a C9 alcohol via the latter steps of the Ehrlich pathway. nih.gov

| Enzyme Class | Precursor(s) | Reaction Catalyzed | Product |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | Branched-Chain Amino Acid (e.g., Leucine, Isoleucine) | Transamination | Branched-Chain α-Keto Acid |

| α-Keto Acid Decarboxylase (KDC) | Branched-Chain α-Keto Acid | Decarboxylation | Branched-Chain Aldehyde |

| Alcohol Dehydrogenase (ADH) | Branched-Chain Aldehyde | Reduction | Branched-Chain Alcohol |

| Isopropylmalate Synthase (LeuA) & related enzymes | α-Keto acids, Acetyl-CoA | Carbon Chain Elongation | Longer-Chain α-Keto Acid |

Biomimetic Synthesis Approaches Inspired by Natural Biosynthesis

Biomimetic synthesis seeks to replicate nature's chemical strategies in a laboratory setting. bioengineer.org An approach for synthesizing this compound inspired by its natural biosynthesis would logically mimic the final enzymatic steps of the pathway. This involves the chemical reduction of a precursor molecule that is structurally analogous to the biological intermediates.

A plausible biomimetic strategy would focus on the targeted reduction of a ketone precursor, such as 4-methyl-5-octanone. This directly mimics the final reduction step catalyzed by alcohol dehydrogenase (ADH) in the Ehrlich pathway. The synthesis of the ketone precursor itself could be achieved through various established organic chemistry methods. The final conversion of the ketone to the alcohol can be accomplished with high selectivity using chemical reducing agents.

Furthermore, advancements in synthetic biology and enzyme engineering offer more direct biomimetic routes. Modular polyketide synthase (PKS) platforms, for example, can be engineered to produce specific carbon backbones, including those for branched-chain alcohols. researchgate.net By selecting and combining appropriate enzymatic domains for chain elongation, branching, and reduction, it is conceivable to design a synthetic biological system that produces this compound directly from simple precursors like acetyl-CoA, truly mimicking and harnessing the elegance of natural biosynthetic machinery. researchgate.netnih.gov

Chemical Synthesis and Properties of 4 Methyl 5 Octanol Derivatives and Analogues

Synthesis and Stereochemistry of Positional Isomers (e.g., 2-Methyl-4-octanol (B1594176), 3-Methyl-4-octanol)

The synthesis of positional isomers of 4-methyl-5-octanol, such as 2-methyl-4-octanol and 3-methyl-4-octanol (B1334687), can be achieved through various organic synthesis routes, often focusing on controlling the stereochemistry of the final product. These isomers are significant in fields like chemical ecology, where specific stereoisomers can act as pheromones.

2-Methyl-4-octanol has been synthesized with a high degree of stereochemical control, particularly the (S)-isomer, which is a male-produced aggregation pheromone for the sugarcane weevil, Sphenophorus levis. scielo.br One effective method starts from D-mannitol, a readily available sugar alcohol. scielo.brresearchgate.net This route proceeds via the key intermediate (R)-glyceraldehyde acetonide. scielo.br The synthesis involves a Wittig reaction with (triphenylphosphonium)propanide, followed by hydrogenation to create the carbon backbone. scielo.br Subsequent hydrolysis removes the acetonide protecting group, and further steps yield the target (S)-2-methyl-4-octanol with very high enantiomeric excess (99.5%). scielo.brresearchgate.net Another general approach for synthesizing 2-methyl-4-octanol is the hydrogenation and reduction of the corresponding ketone, 2-methyl-4-octanal, using catalysts.

3-Methyl-4-octanol synthesis often involves the reduction of the ketone precursor, 3-methyl-4-octanone. This reduction can be accomplished using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as anhydrous ether or tetrahydrofuran (B95107) (THF). The synthesis of specific stereoisomers of 3-methyl-4-octanol has been performed to determine the absolute configuration of the naturally occurring compound, which was identified as the (3S,4S)-isomer and serves as a male-produced aggregation pheromone for the African palm weevil, Rhynchophorus phoenicis. Enantioselective synthesis has also been achieved using polymeric asymmetric reagents. researchgate.net

Table 1: Synthesis and Stereochemistry of Positional Isomers

| Compound | Precursor/Starting Material | Key Synthesis Steps | Stereochemistry Notes |

|---|---|---|---|

| (S)-2-Methyl-4-octanol | D-Mannitol | Formation of (R)-glyceraldehyde acetonide, Wittig reaction, Hydrogenation, Hydrolysis | Produces the biologically active (S)-isomer with >99% enantiomeric excess. scielo.brresearchgate.net |

| 2-Methyl-4-octanol | 2-Methyl-4-octanal | Catalytic hydrogenation and reduction | General method; stereochemistry depends on the catalyst and conditions used. |

| 3-Methyl-4-octanol | 3-Methyl-4-octanone | Reduction with NaBH₄ or LiAlH₄ | General method for producing a racemic or diastereomeric mixture. |

| (3S,4S)-3-Methyl-4-octanol | Not specified | Multi-step synthesis to resolve all stereoisomers | Synthesis was crucial to identify the absolute configuration of the natural pheromone. |

Synthesis of Structurally Related Analogues (e.g., Branched Nonanols, Octanolides and their precursors)

The synthesis of analogues structurally related to this compound, including other branched alcohols and cyclic esters (lactones), demonstrates the versatility of synthetic methodologies in creating diverse molecular structures.

Branched Nonanols: The synthesis of branched nonanols is often accomplished through Grignard reactions. For instance, various tertiary nonanols have been synthesized by reacting appropriate ketone precursors with Grignard reagents. capes.gov.brnih.gov These nonanols, such as 3-methyl-3-octylanol and 2-methyl-2-octylanol, can then be used in subsequent reactions, like Friedel–Crafts alkylation with phenol, to produce branched nonylphenols. capes.gov.brnih.govresearchgate.netresearchgate.net Another modern approach for synthesizing branched alcohols is the methanolation of olefins. This low-pressure process combines the dehydrogenation of methanol (B129727) to syngas with subsequent hydroformylation and hydrogenation of an olefin. d-nb.info For example, using 1-octene (B94956) as the substrate can yield a mixture of linear and branched nonanols. d-nb.info

Octanolides and their Precursors: Octanolides, which are cyclic esters (lactones), represent another important class of analogues. Specifically, γ-lactones (five-membered rings) like 4-octanolide are found in various fruits and are used as flavoring agents. researchgate.net The synthesis of these compounds often targets specific enantiomers due to their distinct biological activities and aromas. A chemoenzymatic total synthesis for (R)-4-octanolide has been described, highlighting an efficient and simple route. researchgate.net The precursors for these lactones are typically hydroxy acids. rsc.org For example, 5-hydroxypentanoic acid is the precursor to the corresponding lactone. rsc.org The cyclization of these hydroxy acids leads to the formation of the lactone ring. rsc.org

A notable related compound is cis-3-methyl-4-octanolide, commonly known as "whisky lactone" or "quercus lactone," which is a key flavor component in alcoholic beverages aged in oak barrels. wikipedia.orggoogle.com This compound is extracted from oak wood precursors during the aging process. wikipedia.orgwikipedia.org It can also be prepared synthetically from precursors like cyclopentane (B165970) derivatives. wikipedia.org

Table 2: Synthesis of Structurally Related Analogues